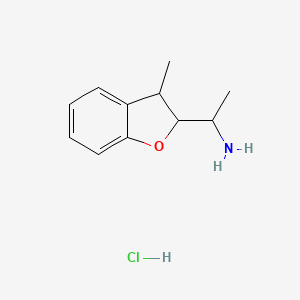

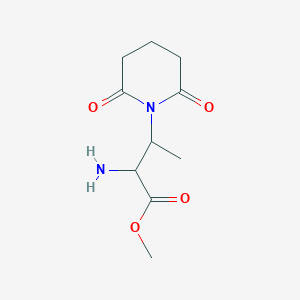

![molecular formula C10H14ClNO2 B1433160 N-[1-(2-氯苯基)-1-甲氧基丙-2-基]羟胺 CAS No. 1443981-08-5](/img/structure/B1433160.png)

N-[1-(2-氯苯基)-1-甲氧基丙-2-基]羟胺

描述

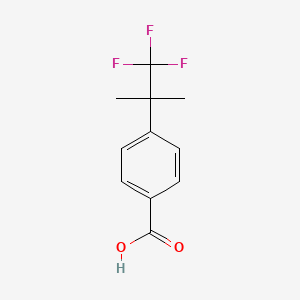

N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine is a chemical compound with immense potential for scientific research. It has a CAS Number of 1443981-08-5 and a molecular weight of 215.68 . Its unique properties and structure make it an essential tool in various studies, including pharmaceutical synthesis, organic chemistry, and medicinal research.

Synthesis Analysis

The synthesis of this compound can be done in five steps . Initially, cyclohexanone is made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This results in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of the compound .Molecular Structure Analysis

The molecular structure of N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine is complex and contributes to its unique properties . The structure is characterized by the presence of a hydroxylamine group attached to a methoxypropan-2-yl group, which is further connected to a 2-chlorophenyl group .Chemical Reactions Analysis

The chemical reactions involving N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine are complex and involve multiple steps . The initial reaction involves the formation of a cyclohexene derivative through the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide . This is followed by oxidation, imination, and rearrangement steps to finally synthesize the compound .科学研究应用

羟胺的生物活性

羟胺及其衍生物以其在体外的诱变潜力而闻名,但有趣的是,它们并未显示出具有致癌能力。相反,羟胺已证明对动物中的某些肿瘤具有抑癌活性。它还在体外灭活或抑制各种细胞酶和一些病毒。它作为皮肤刺激物和敏化剂的作用,以及高铁血红蛋白血症和硫血红蛋白血症等急性和慢性接触风险,突出了其生化影响和靶向治疗应用的潜力 (Gross,1985)。

羟基肉桂酸的抗氧化活性

与羟胺衍生物具有结构相似性的羟基肉桂酸,表现出显着的体外和体内抗氧化活性。这些化合物存在于广泛的食物群中,并通过清除各种自由基来展示其抗氧化能力,这表明羟胺衍生物在开发抗氧化疗法中具有潜在作用 (Shahidi & Chandrasekara,2010)。

异恶唑酮衍生物的合成和生物学特性

可以使用羟胺合成的异恶唑酮衍生物显示出显着的生物学和药用特性,包括抗氧化活性。这些衍生物充当许多杂环化合物的中间体,表明羟胺衍生物在药物开发和生物活性化合物合成中具有潜力 (Laroum 等人,2019)。

对水生环境的影响

与羟胺通过其化学反应性相关的氯酚的环境行为已被研究其中等至高的持久性和生物累积潜力。它们在水生环境中的存在和相关的毒性作用突出了了解羟胺衍生物的环境影响的重要性 (Krijgsheld & Gen,1986)。

安全和危害

The safety and hazards associated with N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine are not explicitly mentioned in the search results. It is recommended to handle the compound with appropriate safety measures, including wearing protective gloves, protective clothing, and eye protection .

属性

IUPAC Name |

N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-7(12-13)10(14-2)8-5-3-4-6-9(8)11/h3-7,10,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXBNTAHBSGATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1Cl)OC)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

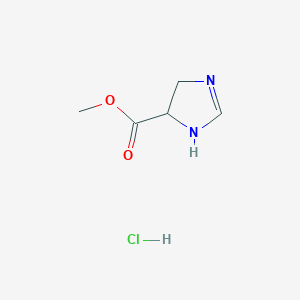

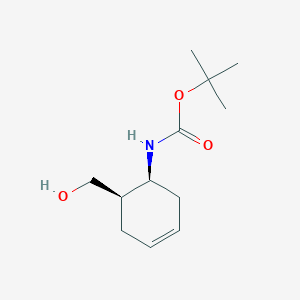

![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1433091.png)

![[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine](/img/structure/B1433093.png)